molecular formula C17H21N3O3 B3006574 (2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1421468-86-1

(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B3006574
CAS No.: 1421468-86-1
M. Wt: 315.373
InChI Key: OTLKQMDLWGVLEI-UHFFFAOYSA-N
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Description

(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Biological Activity

The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone , also known by its IUPAC name, is a synthetic derivative featuring a complex structure that includes an imidazo[1,2-a]pyridine core and a spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunotherapy.

  • Molecular Formula : C17H21N3O3
  • Molecular Weight : 315.373 g/mol
  • CAS Number : 1421468-86-1

The biological activity of this compound is largely attributed to its interaction with various biological pathways. The imidazo[1,2-a]pyridine moiety is known for its role in modulating enzyme activities and influencing cellular signaling pathways.

Key Mechanisms:

  • Inhibition of ENPP1 : The compound exhibits inhibitory activity against ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is significant in cancer immunotherapy as it regulates the cGAS-STING pathway. Inhibition of ENPP1 can enhance immune responses against tumors by increasing the availability of cyclic GMP-AMP (cGAMP) and stimulating downstream signaling pathways that promote antitumor immunity .
  • GABAAR Modulation : Research indicates that derivatives similar to this compound may interact with gamma-aminobutyric acid type A receptors (GABAARs), potentially influencing immune responses and T cell proliferation. This interaction suggests a dual role in both neurological and immune modulation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related analogs.

Study ReferenceBiological ActivityIC50 ValueNotes
ENPP1 Inhibition5.70 nMEnhances STING pathway activation
GABAAR AntagonismNot specifiedImpacts T cell proliferation
Antitumor Efficacy80 mg/kgSignificant tumor growth inhibition in murine models

Case Study 1: Immunotherapy Enhancement

A study explored the effects of the compound as an ENPP1 inhibitor in combination with anti-PD-1 antibodies. Results showed that treatment with the compound significantly enhanced tumor growth inhibition rates (77.7%) compared to controls, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neurological Impact

Another investigation focused on the GABAAR antagonistic properties of compounds structurally related to this molecule. These studies revealed that modulation of GABAAR activity could lead to alterations in immune cell behavior, suggesting a novel approach to treating autoimmune conditions by targeting these receptors .

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13-15(20-8-3-2-5-14(20)18-13)16(21)19-9-6-17(7-10-19)22-11-4-12-23-17/h2-3,5,8H,4,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLKQMDLWGVLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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